![molecular formula C16H18N6O B7357465 3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357465.png)
3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one is converted into MPP+ by the enzyme MAO-B in the brain. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration. The mechanism of action of this compound involves the inhibition of complex I of the mitochondrial respiratory chain, leading to the production of reactive oxygen species and oxidative stress. This process ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to induce Parkinson's disease-like symptoms in animals and humans. The biochemical and physiological effects of this compound include the selective degeneration of dopaminergic neurons, the formation of Lewy bodies, and the reduction of dopamine levels in the brain. This compound has also been shown to induce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one has several advantages for lab experiments, including its ability to induce Parkinson's disease-like symptoms in animals and its selective toxicity to dopaminergic neurons. However, this compound has several limitations, including its short half-life, its non-specific effects on other neurotransmitter systems, and its inability to replicate the full spectrum of Parkinson's disease pathology.
Direcciones Futuras
For 3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one research include the development of new methods to synthesize this compound with higher yield and purity, the investigation of the role of this compound in other neurodegenerative diseases, and the development of new treatments for Parkinson's disease based on the mechanism of action of this compound. Additionally, the use of this compound in combination with other neurotoxins and genetic models may provide new insights into the etiology and pathogenesis of Parkinson's disease.
Métodos De Síntesis
3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one can be synthesized using various methods, including the reaction of 5-methyl-4-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-piperidone hydrochloride and sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 5-methyl-4-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-piperidinone and triethylorthoformate, followed by the reaction with sodium azide and reduction with sodium borohydride. The yield of this compound using these methods is around 50-60%.
Aplicaciones Científicas De Investigación
3-[1-(5-Methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively used in scientific research as a tool to study Parkinson's disease. This compound is converted into MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons, leading to their degeneration. This process mimics the pathology of Parkinson's disease, making this compound a useful tool to study the disease mechanism and develop new treatments.
Propiedades
IUPAC Name |
3-[1-(5-methylquinazolin-4-yl)piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-10-3-2-4-12-13(10)15(18-9-17-12)22-7-5-11(6-8-22)14-19-16(23)21-20-14/h2-4,9,11H,5-8H2,1H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFTXRZEFPPTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2N3CCC(CC3)C4=NNC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.